1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZQYYXSOJSITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167513 | |

| Record name | Maleimide, N-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-29-4 | |

| Record name | N-(4-Chlorophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorophenylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorophenylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorophenylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Chlorophenyl)maleimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M36TYL94R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione basic properties

An In-depth Technical Guide to the Core Properties of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, a key reagent in modern bioconjugation and drug development. Also known as N-(4-Chlorophenyl)maleimide, this compound's utility is centered on the electrophilic reactivity of its maleimide core. This document will delve into its fundamental chemical and physical properties, synthesis, and characterization. Furthermore, it will explore the mechanistic basis of its reactivity, its pivotal role in creating stable bioconjugates for therapeutic and diagnostic applications, and the associated experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this versatile molecule.

Molecular Identity and Physicochemical Properties

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is an organic compound featuring a central pyrrole-2,5-dione ring (maleimide) substituted with a 4-chlorophenyl group at the nitrogen atom.[1] This structure marries the highly specific reactivity of the maleimide moiety with the physicochemical contributions of the substituted aromatic ring.

Chemical Structure and Identifiers

-

IUPAC Name: 1-(4-chlorophenyl)pyrrole-2,5-dione[1]

-

Common Synonyms: N-(4-Chlorophenyl)maleimide, N-(p-Chlorophenyl)maleimide[1][2]

-

Molecular Weight: 207.61 g/mol [1]

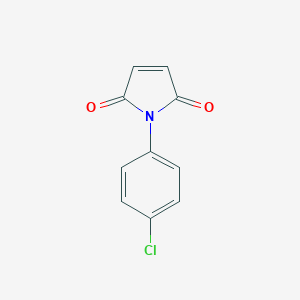

Diagram: 2D Chemical Structure

Caption: 2D structure of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione.

Physicochemical Data Summary

The properties of this compound are crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 207.61 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 110-112 °C | [] |

| Solubility | Limited solubility in water; soluble in chlorinated solvents (chloroform, dichloromethane). | [6] |

| InChI Key | FPZQYYXSOJSITC-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically involving a two-step procedure from the corresponding aniline.

General Synthesis Pathway

The most common laboratory synthesis involves the reaction of 4-chloroaniline with maleic anhydride to form the intermediate maleanilic acid, followed by a dehydration-cyclization step.[7]

Diagram: Synthetic Workflow

Caption: General two-step synthesis of N-(4-Chlorophenyl)maleimide.

Detailed Synthesis Protocol

This protocol is a representative example based on established literature methods.[7]

Step 1: Synthesis of N-(4-chloro)maleanilic acid

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of 4-chloroaniline (1.0 eq) in the same solvent to the flask at room temperature.

-

Stir the reaction mixture for 1-2 hours. The intermediate product, N-(4-chloro)maleanilic acid, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Dry the product under a vacuum.

Step 2: Synthesis of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

-

Create a slurry of the dried N-(4-chloro)maleanilic acid (1.0 eq) and anhydrous sodium acetate (catalytic amount, e.g., 0.3 eq) in acetic anhydride (5-10 eq).[7]

-

Heat the mixture to 60–70°C and maintain for approximately 60 minutes.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the warm reaction mixture into a beaker containing ice-cold water and stir vigorously to precipitate the crude product and hydrolyze excess acetic anhydride.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione.[7]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the chlorophenyl ring and the two equivalent vinyl protons of the maleimide ring.[1] The aromatic protons typically appear as two doublets in the 7.0-7.5 ppm region, characteristic of a para-substituted benzene ring. The maleimide protons will appear as a singlet at approximately 6.8-7.0 ppm.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons (~170 ppm), the vinyl carbons of the maleimide ring, and the four distinct carbons of the para-substituted phenyl ring.[1]

-

Infrared (IR) Spectroscopy: Key vibrational bands include the C=O stretching of the imide group (typically around 1700-1780 cm⁻¹), C=C stretching of the alkene (~1600 cm⁻¹), and bands corresponding to the aromatic ring.[8][9]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.61 g/mol ). A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be observed.

Core Reactivity: The Michael Addition

The primary utility of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione in drug development stems from the high reactivity of the maleimide's carbon-carbon double bond towards nucleophiles, particularly thiols. This reaction proceeds via a Michael (or conjugate) addition.

Mechanism of Thiol-Maleimide Conjugation

The reaction is highly specific for sulfhydryl groups (e.g., from cysteine residues in proteins) under mild, near-neutral pH conditions (pH 6.5-7.5).[10] This selectivity is a cornerstone of its application in bioconjugation, allowing for precise modification of biomolecules.[]

-

Nucleophilic Attack: The deprotonated thiol (thiolate anion, RS⁻) acts as a potent nucleophile. It attacks one of the electrophilic sp²-hybridized carbons of the maleimide double bond.

-

Intermediate Formation: This attack forms a transient, negatively charged enolate intermediate.

-

Protonation: The intermediate is rapidly protonated by a proton source in the medium (e.g., water) to yield a stable thiosuccinimide linkage.

Diagram: Thiol-Maleimide Michael Addition

Caption: Mechanism of covalent bond formation via Michael addition.

Stability and Retro-Michael Reaction

While the thiosuccinimide bond is generally stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other competing thiols (e.g., glutathione in vivo).[12][13] This can lead to the exchange of the conjugated payload to other biomolecules, potentially causing off-target effects and reducing the efficacy of a therapeutic agent like an Antibody-Drug Conjugate (ADC).[13][14]

Recent research has focused on developing "next-generation" maleimides designed to form more robust linkages that are resistant to this thiol exchange, for instance, through hydrolysis of the succinimide ring or other intramolecular cyclization reactions.[12][13]

Applications in Drug Development and Life Sciences

The specific and efficient reactivity of the maleimide group makes 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione and its derivatives indispensable tools in creating advanced therapeutics and research agents.[10]

-

Antibody-Drug Conjugates (ADCs): Maleimides are widely used as linkers to attach highly potent cytotoxic drugs to monoclonal antibodies.[][12] The antibody targets a specific antigen on cancer cells, delivering the drug payload directly to the tumor site, which can improve the therapeutic window and reduce systemic toxicity.[10]

-

Protein and Peptide Labeling: This compound can be used to attach fluorescent dyes, radioisotopes, or other reporter molecules to proteins or peptides containing cysteine residues. This is crucial for various applications, including immunoassays, fluorescence microscopy, and protein tracking.[]

-

PEGylation: The process of attaching polyethylene glycol (PEG) chains to therapeutic proteins can improve their solubility, stability, and pharmacokinetic profile. Maleimide chemistry is a common method for site-specific PEGylation via cysteine residues.

-

Development of Enzyme Inhibitors: The pyrrole-2,5-dione scaffold itself is of interest in medicinal chemistry. Derivatives have been investigated as potential inhibitors of various enzymes, including tyrosine kinases, by interacting with key active site residues.[15][16]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems.

- Smolecule. 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione. (2023-08-15).

- BOC Sciences. Maleimide Conjugation - Bioconjugation.

-

PubChem. 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. Available from: [Link].

-

Ravasco, J. M. J. M., Faustino, H., Trindade, A., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43–59. Available from: [Link].

- MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.

-

Gunnoo, S. B., & Madder, A. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemBioChem, 21(21), 3049-3051. Available from: [Link].

- BLDpharm. 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione.

- Sinfoo Biotech. 1H-Pyrrole-2,5-dione, 1-(4-chlorophenyl)-.

-

Kuznietsova, H. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Structural Chemistry, 30(5), 1857–1866. Available from: [Link].

-

PubMed. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. (2019-04-10). Available from: [Link].

- Ataman Kimya. PYRROLE.

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-15). YouTube. Available from: [Link].

- Advanced ChemBlocks. N-(4-Chlorophenyl)-maleimide 95%.

-

Taylor & Francis Online. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019-05-29). Available from: [Link].

- McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

Sources

- 1. 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 15400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Chlorophenyl)-maleimide 95% | CAS: 1631-29-4 | AChemBlock [achemblock.com]

- 3. 1631-29-4|1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]

- 4. sinfoobiotech.com [sinfoobiotech.com]

- 6. Buy 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione | 34569-29-4 [smolecule.com]

- 7. tandfonline.com [tandfonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. nbinno.com [nbinno.com]

- 12. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-Aryl Maleimides from Anilines

Abstract

N-aryl maleimides are a pivotal class of compounds, serving as indispensable building blocks in the realms of medicinal chemistry, polymer science, and bioconjugation.[1][2][3] Their robust reactivity, particularly as Michael acceptors and dienophiles, underpins their utility in constructing complex molecular architectures and functional materials.[3] This guide provides a comprehensive exploration of the predominant synthetic methodologies for preparing N-aryl maleimides from aniline precursors. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and discuss the critical parameters that govern reaction efficiency and product purity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of N-aryl maleimide synthesis.

Introduction: The Significance of N-Aryl Maleimides

The maleimide motif is a core structural feature in numerous applications, from pharmaceuticals to advanced polymers.[3][4] N-aryl maleimides, in particular, have garnered significant attention due to their unique electronic and steric properties, which can be fine-tuned by modifying the aromatic substituent.

In the pharmaceutical industry, these compounds are investigated as potent therapeutic agents, exhibiting a range of biological activities including antifungal, antibacterial, and anticancer properties.[1] For instance, certain aryl-substituted maleimides are being explored as acetylcholinesterase inhibitors for potential Alzheimer's disease treatment.[4]

Perhaps their most prominent role is in bioconjugation, where the maleimide group serves as a highly selective reaction partner for thiol groups present in cysteine residues of proteins and peptides.[5][6][7] This thiol-maleimide Michael addition reaction is a cornerstone of modern bioconjugation, enabling the site-specific labeling of biomolecules with fluorescent tags, affinity probes, and therapeutic payloads, such as in the construction of Antibody-Drug Conjugates (ADCs).[6][7][8] The stability and reactivity of the resulting thiosuccinimide linkage are critical, and N-aryl substitution has been shown to favorably influence these properties.[5][9]

Given their broad utility, mastering the synthesis of N-aryl maleimides is a crucial skill for chemists in both academic and industrial settings.

Synthetic Pathways from Anilines: A Mechanistic Overview

The most common and reliable route to N-aryl maleimides begins with the reaction between a substituted aniline and maleic anhydride.[1][2][4][10] This transformation is typically accomplished via a two-step process, though one-pot variations exist.

The Two-Step Synthesis: Formation and Cyclodehydration of Maleanilic Acid

This classical and widely adopted method involves two distinct stages:

-

Step 1: Acylation of Aniline to form N-Aryl Maleanilic Acid.

-

Step 2: Cyclodehydration of the Maleanilic Acid Intermediate.

The initial step is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the N-aryl maleanilic acid (also referred to as N-arylmaleamic acid).[1] This reaction is typically fast, exothermic, and proceeds in near-quantitative yield.[10][11] The resulting maleanilic acid often precipitates from the reaction medium, allowing for easy isolation.[12]

Caption: Cyclodehydration via a Mixed Anhydride Intermediate.

Alternative reagents for this cyclodehydration step include other dehydrating agents like phosphorus pentoxide or thionyl chloride, though these are often harsher. [3]Thermal methods involving azeotropic removal of water with solvents like toluene or xylene in the presence of an acid catalyst are also employed, particularly on an industrial scale. [10][11]

One-Pot and Alternative Syntheses

While the two-step method is reliable, one-pot procedures that proceed directly from the aniline and maleic anhydride to the N-aryl maleimide are desirable for their improved efficiency and reduced waste. [4]These methods typically involve heating the reactants in a high-boiling solvent or using specific catalysts that promote both the initial acylation and the subsequent cyclodehydration in a single vessel. [9]Microwave-assisted synthesis has also emerged as a powerful tool, often providing the desired products in significantly reduced reaction times and under solvent-free conditions. [4][13][14][15][16]

Experimental Protocols & Methodologies

The following section provides a detailed, validated protocol for the synthesis of a representative N-aryl maleimide, N-(4-chlorophenyl)maleimide, via the two-step method.

Step 1: Synthesis of N-(4-chlorophenyl)maleanilic acid

Materials:

-

4-chloroaniline

-

Maleic anhydride

-

Diethyl ether (anhydrous)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.

-

In a separate beaker, dissolve 4-chloroaniline (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

Slowly add the aniline solution to the stirring maleic anhydride solution at room temperature. The addition is often accompanied by a slight exotherm.

-

A thick, off-white precipitate will form almost immediately. Continue stirring the suspension vigorously for 1-2 hours to ensure complete reaction. [17]5. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. The resulting N-(4-chlorophenyl)maleanilic acid is typically of sufficient purity (yields often >95%) for use in the next step without further purification. [5][18]

Step 2: Synthesis of N-(4-chlorophenyl)maleimide

Materials:

-

N-(4-chlorophenyl)maleanilic acid (from Step 1)

-

Acetic anhydride

-

Sodium acetate (anhydrous)

Procedure:

-

Caution: This step should be performed in a well-ventilated fume hood as acetic anhydride is corrosive and has a pungent odor.

-

In a 100 mL round-bottom flask, create a slurry of N-(4-chlorophenyl)maleanilic acid (1.0 eq) and anhydrous sodium acetate (approx. 0.3 eq) in acetic anhydride. [4]3. Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture with stirring in an oil bath set to 60–70°C for 60 minutes. [4][19]Some protocols may use higher temperatures (e.g., 100°C) for shorter durations. [1]5. After the heating period, allow the reaction mixture to cool to near room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a large beaker containing a vigorously stirred mixture of ice and water (approx. 10 times the volume of acetic anhydride used). This will precipitate the product and hydrolyze the excess acetic anhydride. [1][18]7. Continue stirring for 15-20 minutes until the product fully precipitates as a solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. [1]9. Dry the crude product. This typically yields N-(4-chlorophenyl)maleimide with good purity (yields often 70-80%). [4][18]

Purification and Characterization

While the precipitated product is often quite pure, recrystallization or column chromatography can be employed for obtaining analytically pure material.

-

Recrystallization: Ethanol or cyclohexane are common solvents for recrystallizing N-aryl maleimides. [4][18]* Column Chromatography: For more rigorous purification, silica gel column chromatography using a solvent system such as dichloromethane or an ethyl acetate/hexanes mixture is effective. [1][20] Characterization: The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The two vinyl protons of the maleimide ring typically appear as a characteristic singlet in the ¹H NMR spectrum. [1]* FTIR Spectroscopy: To identify key functional groups, particularly the imide carbonyl stretches.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Key Reaction Parameters and Optimization

Successful synthesis of N-aryl maleimides requires careful control over several experimental variables.

| Parameter | Influence on Reaction | Optimization & Field Insights |

| Aniline Nucleophilicity | The electronic nature of the substituent on the aniline ring affects its reactivity. Electron-donating groups (EDGs) increase nucleophilicity, leading to faster formation of the maleanilic acid. Electron-withdrawing groups (EWGs) have the opposite effect. | For weakly nucleophilic anilines, slightly longer reaction times or gentle warming may be required for the initial acylation step. The cyclodehydration step is less sensitive to these electronic effects but can influence the stability of the final product. |

| Dehydrating Agent | The choice and amount of dehydrating agent are critical for the cyclodehydration step. Acetic anhydride is standard, but others like trifluoroacetic anhydride can be more effective due to increased reactivity. [21] | Acetic anhydride/sodium acetate is a cost-effective and reliable system for most substrates. [3]The ratio of maleanilic acid to sodium acetate can be optimized; typically, a catalytic amount of the base is sufficient. [19] |

| Reaction Temperature | Temperature control is crucial, especially during cyclodehydration. Insufficient heat leads to incomplete reaction, while excessive heat can cause polymerization or side reactions. [11][19] | For the acetic anhydride method, maintaining the temperature below 70°C can prevent side product formation. [19]Microwave-assisted methods offer precise temperature control and can dramatically reduce reaction times from hours to minutes. [4][16] |

| Work-up & Purification | The work-up procedure is vital for isolating a pure product. Incomplete hydrolysis of acetic anhydride or residual acid can contaminate the final product. | Quenching the reaction mixture in a large volume of ice-water is a critical step. [1]Thorough washing of the crude product with water is necessary to remove acetic acid and sodium acetate. [1][18]Subsequent purification by recrystallization is highly recommended. [4] |

Conclusion and Future Directions

The synthesis of N-aryl maleimides from anilines is a well-established and versatile process in organic chemistry. The two-step method, involving the formation and subsequent cyclodehydration of a maleanilic acid intermediate, remains the most dependable and widely used approach. By understanding the underlying mechanisms and carefully controlling key reaction parameters, researchers can reliably produce high-purity N-aryl maleimides for a multitude of applications.

Future advancements in this field are likely to focus on the development of more efficient and environmentally benign "green" methodologies. [4][22]This includes the expanded use of microwave-assisted synthesis, the development of novel catalytic systems for one-pot reactions, and the exploration of solvent-free conditions to minimize waste and energy consumption. [4][14][15]As the demand for sophisticated bioconjugates and functional polymers continues to grow, the efficient and scalable synthesis of N-aryl maleimides will remain a critical area of research and development.

References

- Synthesis of N-arylmaleimides. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.

- Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. (2009). Journal of Medicinal Chemistry.

- Synthesis of maleanilic acid. PrepChem.com.

- Preparation of N‐substituted maleimides from maleic anhydrides and primary amines or isocyanates.

- Synthesis of N-substituted maleimides. (2022). ACS Fall 2025. American Chemical Society.

- N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (2022). PubMed Central.

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug

- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry labor

- Method for purifying n-substituted maleimide. (2022).

- Purification method of n-substituted maleimide. (2018).

- Mastering Maleimide Reactions in Bioconjugation: Your Ultim

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2022).

- Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019). IOSR Journal.

- Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. (2022). ChemRxiv.

- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. (2019). Taylor & Francis Online.

- Preparation of N-substituted maleimides by direct coupling of alkyl or aralkyl halides with heavy metal salts of maleimide. (1974). The Journal of Organic Chemistry.

- Microwave-assisted synthesis and biological evaluation of 3,4-diaryl maleic anhydride/N-substituted maleimide derivatives as combretast

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2014).

- Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. (2009).

- Microwave-assisted synthesis of N-aryl maleimide under solvent free Conditions. (2003).

- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. (2018).

- Synthesis and biological activity of some maleimide derivatives. (2019). Journal of Basrah Researches ((Sciences)).

- Catalysis and Kinetics of Hydrogenation of Maleic Acid in a Batch Slurry Reactor Using a Bimetallic Ru-Re/C Catalyst. (2011). Journal of Chemical Technology & Biotechnology.

- Efficient one pot synthesis of N-alkyl and N-aryl imides. (2011). Der Pharma Chemica.

- Synthesis of N-phenyl succinimides and N-phenyl maleimides by green pathway and their antimicrobial assay. (2021). Morressier.

-

N-Phenylmaleimide. Organic Syntheses. [Link]

-

The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... Homework.Study.com. [Link]

-

Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2015). Journal of Controlled Release. [Link]

-

Computational study of maleamic acid cyclodehydration with acetic anhydride. (2006). International Journal of Quantum Chemistry. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]

-

A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. (2001). The Journal of Organic Chemistry. [Link]

-

MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. (2006). Revue Roumaine de Chimie. [Link]

-

One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. (2014). Organic Letters. [Link]

-

One-pot synthesis of unsymmetrical triarylamines from aniline precursors. (2000). The Journal of Organic Chemistry. [Link]

-

Selective Hydrogenation of Maleic Anhydride to Succinic Anhydride in Liquid Phase over Ni-Cu/Al2O3 Catalyst. (2016). ResearchGate. [Link]

-

Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor. (2015). Bulletin of the Korean Chemical Society. [Link]

-

Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. (2023). MDPI. [Link]

-

Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. (2019). ResearchGate. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. creativepegworks.com [creativepegworks.com]

- 9. kinampark.com [kinampark.com]

- 10. prepchem.com [prepchem.com]

- 11. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 12. farm.ucl.ac.be [farm.ucl.ac.be]

- 13. Microwave-assisted synthesis and biological evaluation of 3,4-diaryl maleic anhydride/N-substituted maleimide derivatives as combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of N-phenyl succinimides and N-phenyl maleimides by green pathway and their antimicrobial assay [morressier.com]

- 16. mdpi.com [mdpi.com]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. tandfonline.com [tandfonline.com]

- 20. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 21. One moment, please... [revroum.lew.ro]

- 22. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document aims to serve as a valuable resource, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Chlorophenyl)maleimide, is a derivative of maleimide, a five-membered heterocyclic imide. The presence of the electron-withdrawing 4-chlorophenyl group on the nitrogen atom significantly influences the electronic properties and reactivity of the maleimide ring. This unique structural feature makes it a valuable building block in organic synthesis and a crucial reagent in bioconjugation chemistry. Its ability to selectively react with thiol groups under mild conditions has positioned it as a key tool for the development of targeted therapeutics, including antibody-drug conjugates (ADCs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is essential for its handling, characterization, and application. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.61 g/mol | [1][2][3] |

| CAS Number | 1631-29-4 | [1][2][3] |

| Appearance | Pale yellow crystalline solid | [4] |

| Melting Point | 115-120 °C | [3] |

| Solubility | Soluble in organic solvents like ethyl acetate and chloroform. | [5][6] |

| IUPAC Name | 1-(4-chlorophenyl)pyrrole-2,5-dione | [7] |

Synthesis of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

The most common and efficient method for the synthesis of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione involves a two-step process starting from maleic anhydride and 4-chloroaniline.[1] The first step is the formation of the intermediate, N-(4-chlorophenyl)maleamic acid, followed by a cyclization step to yield the final product.

Synthetic Workflow

Caption: Michael addition of a thiol to 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione.

The kinetics of this reaction are influenced by the pH of the medium and the nature of the N-substituent on the maleimide. [8]The electron-withdrawing nature of the 4-chlorophenyl group enhances the electrophilicity of the double bond, facilitating the nucleophilic attack by the thiol.

Spectroscopic Characterization

The identity and purity of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in CDCl₃ typically shows a singlet for the two equivalent protons on the maleimide double bond around δ 6.85 ppm. The aromatic protons of the 4-chlorophenyl group appear as two doublets in the region of δ 7.32-7.43 ppm. [4][9]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum exhibits characteristic peaks for the carbonyl carbons of the maleimide ring around δ 169.1 ppm and the olefinic carbons at approximately δ 134.3 ppm. The aromatic carbons of the chlorophenyl ring will also be present in the aromatic region of the spectrum. [4][9]* FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays strong absorption bands corresponding to the C=O stretching of the imide group around 1713 cm⁻¹. [4]* Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. [9]

Applications in Drug Development

The unique reactivity of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione makes it a valuable tool in the development of targeted therapies. Its primary application lies in its use as a linker for conjugating biomolecules to small molecule drugs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells. Maleimides, including 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, are widely used to attach the drug payload to the antibody. This is typically achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide linker. [10][11][12]The resulting thioether bond is generally stable in the bloodstream, ensuring that the cytotoxic drug is released only upon internalization of the ADC into the target cancer cell.

Targeted Drug Delivery Systems

Beyond ADCs, 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione can be used to functionalize various drug delivery platforms, such as nanoparticles, polymers, and liposomes, with targeting ligands. [13][14][15][16][17]These ligands, which can be antibodies, peptides, or other small molecules, recognize and bind to specific receptors overexpressed on the surface of diseased cells, thereby enhancing the delivery of the therapeutic agent to the site of action and minimizing off-target toxicity.

Safety and Handling

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation. [3]It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is a versatile and valuable compound for researchers and scientists in the field of drug development. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its highly selective reactivity with thiols make it an ideal reagent for bioconjugation. As the demand for targeted therapies continues to grow, the importance of reliable and efficient conjugation chemistries, such as those offered by maleimide derivatives, will undoubtedly increase. This guide provides the fundamental knowledge and practical insights necessary for the effective utilization of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione in the design and synthesis of next-generation therapeutics.

References

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Retrieved from [Link]

-

Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved from [Link]

-

Chemistry Online. (2022). Preparation of N-(p-chlorophenyl)-maleimide. Retrieved from [Link]

-

Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. Retrieved from [Link]

-

Morais, M., et al. (2018). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Methods in Molecular Biology, 1789, 147-160. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(m-chlorophenyl)maleimide. Retrieved from [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. Retrieved from [Link]

-

Schumacher, F. F., et al. (2014). Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(37), 7261-7269. Retrieved from [Link]

-

Morais, M., et al. (2014). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. Retrieved from [Link]

-

Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(18), 3415-3430. Retrieved from [Link]

-

Al-Juboori, A. M. J., et al. (2020). Synthesis, Characterization and Anti-breast Cancer Activity of Some Novel Maleimide Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-state FTIR monitoring of the maleimide polymerization. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

Northrop, B. H., et al. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Advantage of Maleimide Linkers in Antibody-Drug Conjugate (ADC) Synthesis. Retrieved from [Link]

-

MDPI. (2022). Nanoparticle-Mediated Targeted Drug Delivery Systems. Retrieved from [Link]

-

PubMed Central. (2021). Advances in Molecularly Imprinted Polymers as Drug Delivery Systems. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2008). N-(4-Chlorophenyl)maleimide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o1991. Retrieved from [Link]

-

PubMed Central. (2021). Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives. Retrieved from [Link]

-

Stony Brook University. (n.d.). Tumor Targeting Drug Delivery | Ojima Research Group. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021). Recent Advances in Targeted Drug Delivery Systems. Retrieved from [Link]

Sources

- 1. chemistry-online.com [chemistry-online.com]

- 2. N-(4-Chlorophenyl)-maleimide 95% | CAS: 1631-29-4 | AChemBlock [achemblock.com]

- 3. N-(4-氯苯基)马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 15400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 9. rsc.org [rsc.org]

- 10. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Nanoparticle-Mediated Targeted Drug Delivery Systems | MDPI [mdpi.com]

- 14. Advances in Molecularly Imprinted Polymers as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor Targeting Drug Delivery | Ojima Research Group [stonybrook.edu]

- 17. jopir.in [jopir.in]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione (N-(4-Chlorophenyl)maleimide)

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, a versatile chemical intermediate with significant applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, reactivity, and biological significance.

Core Compound Identification and Properties

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, commonly known as N-(4-Chlorophenyl)maleimide, is a substituted maleimide with the chemical formula C₁₀H₆ClNO₂.[1] Its structure features a central pyrrole-2,5-dione ring N-substituted with a 4-chlorophenyl group. This substitution pattern significantly influences the compound's reactivity and biological activity.

| Property | Value | Source(s) |

| Molecular Weight | 207.61 g/mol | [1][2] |

| IUPAC Name | 1-(4-chlorophenyl)pyrrole-2,5-dione | [1] |

| Synonyms | N-(4-Chlorophenyl)maleimide, N-(p-Chlorophenyl)maleimide, p-Chlorophenylmaleimide | [1][2] |

| Melting Point | 115-120 °C | |

| Appearance | Pale yellow solid | [1] |

| CAS Number | 1631-29-4 | [1][2] |

Safety and Hazard Information:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis of N-(4-Chlorophenyl)maleimide

The synthesis of N-(4-Chlorophenyl)maleimide is typically achieved through a two-step process starting from maleic anhydride and 4-chloroaniline. A one-pot synthesis is also a viable and efficient alternative.

Two-Step Synthetic Protocol

This method involves the initial formation of the intermediate, N-(p-chlorophenyl)-maleamic acid, followed by a cyclization step to yield the final product.[4]

Step 1: Formation of N-(p-Chlorophenyl)-maleamic acid

-

In a round-bottom flask, dissolve 4-chloroaniline in acetic acid with gentle heating and magnetic stirring until a clear solution is obtained.[4]

-

Slowly add an equimolar amount of maleic anhydride to the solution while maintaining stirring. A precipitate of N-(p-chlorophenyl)-maleamic acid will form.[4]

-

Isolate the solid product by vacuum filtration and wash with a small amount of cold acetic acid.[4]

-

The intermediate can be purified by recrystallization from ethanol.[4]

Step 2: Cyclization to N-(4-Chlorophenyl)maleimide

-

In a round-bottom flask equipped with a reflux condenser, combine the N-(p-chlorophenyl)-maleamic acid from the previous step with acetic anhydride and a catalytic amount of sodium acetate.[4]

-

Heat the mixture in a water bath at 85–95 °C for 1 hour with continuous magnetic stirring.[4]

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.[4]

-

Collect the N-(4-Chlorophenyl)maleimide by vacuum filtration and recrystallize from ethanol. Activated carbon can be used to decolorize the solution if necessary.[4]

One-Pot Synthetic Protocol

A more direct approach involves the reaction of maleic anhydride with 4-chloroaniline in a high-boiling solvent like acetic acid with prolonged heating.

-

Dissolve equimolar amounts of maleic anhydride and 4-chloroaniline in acetic acid in a round-bottom flask equipped with a reflux condenser.[5]

-

Heat the reaction mixture to 130 °C and stir for approximately 5.5 hours.[5]

-

After cooling to room temperature, extract the product into ethyl acetate.[5]

-

Combine the organic extracts and recrystallize to obtain pure N-(4-Chlorophenyl)maleimide.[5]

Figure 1: Two-step synthesis of N-(4-Chlorophenyl)maleimide.

Chemical Reactivity and Mechanistic Insights

The reactivity of N-(4-Chlorophenyl)maleimide is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.

Michael Addition Reactions

The electron-withdrawing effect of the two adjacent carbonyl groups renders the double bond highly susceptible to nucleophilic attack. This is the cornerstone of its utility in bioconjugation chemistry.

N-(4-Chlorophenyl)maleimide reacts readily with thiol-containing molecules, such as cysteine residues in proteins, to form stable thioether bonds.[5] This reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5.[6]

Figure 2: Michael addition of a thiol to N-(4-Chlorophenyl)maleimide.

Mechanism: The reaction proceeds via a conjugate addition mechanism where the thiolate anion acts as the nucleophile, attacking one of the double bond carbons. The resulting enolate intermediate is then protonated to yield the final thioether adduct.

Primary and secondary amines can also act as nucleophiles in Michael additions to maleimides. The reaction of amines with maleic anhydride and its derivatives is a well-established method for the synthesis of β-amino carbonyl compounds.

Diels-Alder Reactions

N-(4-Chlorophenyl)maleimide is an effective dienophile in [4+2] cycloaddition reactions with conjugated dienes. This reactivity allows for the construction of complex cyclic systems. For instance, it reacts with 2,5-dimethylfuran in a solvent-free Diels-Alder reaction to produce the corresponding exo-adduct.[7][8] This reaction can be carried out under thermal or microwave conditions.[7]

Figure 3: Diels-Alder reaction of N-(4-Chlorophenyl)maleimide.

Spectroscopic Characterization

The structure of N-(4-Chlorophenyl)maleimide can be unequivocally confirmed by various spectroscopic techniques.

| Technique | Key Features and Interpretation |

| ¹H NMR | A singlet for the two equivalent vinyl protons of the maleimide ring is observed around 6.85 ppm. The aromatic protons of the 4-chlorophenyl group typically appear as two doublets (or multiplets) in the region of 7.32-7.43 ppm, characteristic of a para-substituted benzene ring.[1] |

| ¹³C NMR | The carbonyl carbons of the maleimide ring resonate at approximately 169.1 ppm. The vinyl carbons of the double bond show a signal around 134.3 ppm. The aromatic carbons exhibit signals in the range of 127.1-133.7 ppm, with the carbon attached to the chlorine atom appearing at a distinct chemical shift.[1] |

| FT-IR | The spectrum will show characteristic strong absorption bands for the carbonyl groups (C=O) of the imide functionality, typically in the region of 1700-1780 cm⁻¹. The C=C stretching vibration of the maleimide ring will also be present. |

| Mass Spec | The molecular ion peak (M⁺) is observed at m/z 207.[1] Fragmentation patterns can provide further structural information. |

Applications in Drug Discovery and Development

The unique reactivity and structural features of N-(4-Chlorophenyl)maleimide and its derivatives have made them valuable scaffolds in medicinal chemistry.

Precursor for Biologically Active Molecules

N-(4-Chlorophenyl)maleimide serves as a key starting material for the synthesis of a variety of compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their antimicrobial and anticancer activities.[5][9] The maleimide core is a common feature in many biologically active molecules.

Tyrosine Kinase Inhibition

Figure 4: Potential mechanism of action for N-(4-Chlorophenyl)maleimide derivatives as tyrosine kinase inhibitors.

Conclusion

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is a valuable and versatile chemical entity with a well-defined synthetic pathway and predictable reactivity. Its utility as a Michael acceptor and a dienophile makes it a powerful tool in organic synthesis. Furthermore, its role as a scaffold for the development of novel therapeutic agents, particularly in the realm of anticancer and antimicrobial research, underscores its importance in the field of drug discovery. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their research endeavors.

References

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Malaysian Journal of Analytical Sciences. [Link]

-

Full article: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. [Link]

-

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. PubChem. [Link]

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis Online. [Link]

-

chemical label 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione. [Link]

-

Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. OUCI. [Link]

-

Preparation of N-(p-chlorophenyl)-maleimide. Chemistry Online. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC - NIH. [Link]

-

N-(4-Chlorophenyl)maleimide. PMC - NIH. [Link]

-

N-(m-chlorophenyl)maleimide. SpectraBase. [Link]

-

Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. [Link]

-

Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]

-

Quantitative Predictive Studies of Multiple Biological Activities of TRPV1 Modulators. PMC. [Link]

-

Tumor-targeted dual-action NSAID-platinum(iv) anticancer prodrugs. RSC Publishing. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

N-(p-chlorophenyl)maleimide - Optional[1H NMR]. SpectraBase. [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

-

Nucleophilic addition mechanism between primary amine and maleimide double bonds. [Link]

-

Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]

-

Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. ResearchGate. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. NCBI. [Link]

-

Michael Addition. Organic Chemistry Portal. [Link]

-

FT-IR data of synthesized maleimide derivatives (N1-N4). ResearchGate. [Link]

-

Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. The Royal Society of Chemistry. [Link]

-

Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]

-

N-(2-Chlorophenyl)-maleimide. NIST WebBook. [Link]

-

Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. PubMed. [Link]

-

New tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia. PubMed. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

-

Research progress in biological activities of succinimide derivatives. PubMed. [Link]

-

Tyrosine-kinase inhibition in treatment of chronic myeloid leukaemia. PubMed. [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. N-(4-Chlorophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry-online.com [chemistry-online.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. vectorlabs.com [vectorlabs.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-(4-Chlorophenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)maleimide is a chemical compound of significant interest in the fields of medicinal chemistry, polymer science, and materials science. Its bifunctional nature, featuring a reactive maleimide ring and a substituted aromatic moiety, allows for its use as a versatile building block in the synthesis of novel polymers, as a crosslinking agent, and in bioconjugation applications.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective application, and this is primarily achieved through a suite of spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(4-Chlorophenyl)maleimide, offering a foundational reference for its identification and characterization.

Molecular Structure

The fundamental structure of N-(4-Chlorophenyl)maleimide consists of a maleimide ring attached to a 4-chlorophenyl group via a nitrogen atom. This structure gives rise to a unique spectroscopic fingerprint, which is detailed in the subsequent sections.

Caption: Molecular structure of N-(4-Chlorophenyl)maleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(4-Chlorophenyl)maleimide, both ¹H and ¹³C NMR provide distinct and diagnostic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(4-Chlorophenyl)maleimide is characterized by signals in both the aromatic and olefinic regions. The symmetry of the 4-chlorophenyl group leads to a simplified aromatic splitting pattern, while the two protons on the maleimide double bond are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43 | m | 2H | Ar-H |

| 7.32 | m | 2H | Ar-H |

| 6.85 | s | 2H | HC= |

| Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[3] |

Interpretation:

-

The multiplet at 7.43 ppm corresponds to the two aromatic protons ortho to the chlorine atom.

-

The multiplet at 7.32 ppm is assigned to the two aromatic protons ortho to the maleimide nitrogen.

-

The singlet at 6.85 ppm, integrating to two protons, is characteristic of the two equivalent vinyl protons of the maleimide ring.[3] The sharp singlet at this chemical shift is a key indicator of an unsubstituted maleimide moiety.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 169.1 | C=O |

| 134.3 | C=C |

| 133.7 | Ar-C |

| 129.9 | Ar-C |

| 129.3 | Ar-C |

| 127.1 | Ar-C |

| Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[3] |

Interpretation:

-

The signal at 169.1 ppm is attributed to the two equivalent carbonyl carbons of the maleimide ring.

-

The peak at 134.3 ppm corresponds to the two equivalent olefinic carbons of the maleimide ring.

-

The remaining signals in the range of 127.1-133.7 ppm are assigned to the carbons of the 4-chlorophenyl ring.

Experimental Protocol: NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum is not provided in the initial search, the expected characteristic absorption bands for N-(4-Chlorophenyl)maleimide can be predicted based on its structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1710 | Imide | C=O symmetric stretch |

| ~1780 | Imide | C=O asymmetric stretch |

| ~1600, ~1490 | Aromatic Ring | C=C stretch |

| ~830 | p-disubstituted benzene | C-H out-of-plane bend |

| ~1380 | Imide | C-N stretch |

| ~700 | Alkene | =C-H bend |

Interpretation: The most prominent features in the IR spectrum would be the two strong carbonyl stretching bands characteristic of the imide group. The presence of aromatic C=C stretching and the specific out-of-plane bending for a para-substituted benzene ring would also be key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

| m/z | Relative Intensity | Assignment |

| 207 | 100 | [M]⁺ (Molecular ion) |

| 163 | 12 | [M - CO]⁺ |

| 151 | 10 | [M - 2CO]⁺ |

| 137 | 21 | [M - C₂O₂N]⁺ |

| 90 | 9 | [C₆H₄Cl]⁺ |

| 54 | 14 | [C₄H₂N]⁺ |

| Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[3] |

Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 207, which corresponds to the molecular weight of N-(4-Chlorophenyl)maleimide (C₁₀H₆ClNO₂). The isotopic pattern of the molecular ion would also show a peak at m/z 209 with approximately one-third the intensity of the m/z 207 peak, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern includes the loss of carbonyl groups and cleavage of the imide ring, which is consistent with the proposed structure.

Caption: Proposed fragmentation pathway for N-(4-Chlorophenyl)maleimide.

Experimental Protocol: GC-MS Data Acquisition

Caption: A generalized workflow for acquiring GC-MS data.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of N-(4-Chlorophenyl)maleimide. The distinct signals in the ¹H and ¹³C NMR spectra, coupled with the characteristic molecular ion and fragmentation pattern in the mass spectrum, and the expected vibrational modes in the IR spectrum, collectively offer an unambiguous fingerprint for this compound. This information is crucial for researchers and scientists working with N-(4-Chlorophenyl)maleimide in various applications, ensuring the purity and structural integrity of the material.

References

- Supplementary Information - The Royal Society of Chemistry.

- N-(4-Chlorophenyl)maleimide - PMC - NIH.

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Online. Available at: [Link]

-

1 H NMR spectra illustrating the reaction of maleimides with thiolated... - ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Study Some Thermal Properties of New Maleimide Polymers - AIP Publishing. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Chlorophenyl)maleimide, is a notable organic compound featuring a central pyrrole-2,5-dione ring substituted with a 4-chlorophenyl group at the nitrogen atom. This molecule serves as a valuable scaffold and building block in medicinal chemistry and materials science.[1] The presence of the reactive maleimide ring, combined with the physicochemical properties imparted by the chlorophenyl substituent, makes it a subject of significant interest for the development of novel bioactive molecules and functional polymers.[2][3]

This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. By delving into the molecular architecture and intermolecular interactions, we aim to furnish researchers and drug development professionals with the foundational knowledge required to strategically utilize this compound in their scientific endeavors.

Synthesis and Crystallization: A Reproducible Protocol

The synthesis of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is typically achieved through a two-step process, commencing with the acylation of 4-chloroaniline with maleic anhydride to form the intermediate, N-(4-chloro)maleanilic acid. This is followed by a cyclodehydration reaction to yield the target maleimide.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(4-chlorophenyl)maleamic acid

-

In a suitable reaction vessel, dissolve 4-chloroaniline in glacial acetic acid with gentle heating and stirring until a clear solution is obtained.

-

Slowly add an equimolar amount of maleic anhydride to the solution while maintaining stirring. The appearance of a precipitate indicates the formation of the maleamic acid.

-

Isolate the solid product by vacuum filtration and wash with a small amount of cold acetic acid.

-

For purification, recrystallize the crude product from ethanol to obtain N-(4-chlorophenyl)maleamic acid as a solid.

Step 2: Synthesis of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

-

In a round-bottom flask, combine the dried N-(4-chlorophenyl)maleamic acid, acetic anhydride, and a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture in a water bath at a temperature of 85–95 °C for approximately one hour with continuous magnetic stirring.

-

After the reaction is complete, allow the flask to cool to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting solid by vacuum filtration. To remove colored impurities, the crude product can be recrystallized from ethanol with the addition of activated carbon.

A one-pot synthesis method has also been reported, where maleic anhydride is reacted with an equimolar amount of 4-chloroaniline in acetic acid. The mixture is stirred at 130 °C for several hours. After cooling, the product is extracted with ethyl acetate and purified by recrystallization.[4]

Crystallization for X-ray Diffraction

High-quality single crystals suitable for X-ray crystallographic analysis can be obtained by slow evaporation of a saturated solution of the purified 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione in an appropriate solvent, such as ethanol.

In-Depth Analysis of the Crystal Structure

The three-dimensional arrangement of atoms and molecules in the crystalline state dictates the macroscopic properties of a compound and influences its biological activity. The crystal structure of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione has been determined by X-ray diffraction, providing critical insights into its molecular geometry and intermolecular interactions.[2]

Molecular Geometry

The molecule consists of a planar pyrrole-2,5-dione (maleimide) ring and a 4-chlorophenyl ring. A key structural feature is the dihedral angle between the planes of these two rings, which is reported to be 47.54 (9)°.[2] This non-planar arrangement has implications for the molecule's conformational flexibility and its ability to interact with biological targets.

Table 1: Key Physicochemical and Crystallographic Data for 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆ClNO₂ | [3][5] |

| Molecular Weight | 207.61 g/mol | [3][5] |

| CAS Number | 1631-29-4 | [6] |

| Melting Point | 115-120 °C | [6] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Dihedral Angle | 47.54 (9)° | [2] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Nodes for the pyrrole-2,5-dione ring N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.8!"]; C3 [label="C", pos="1.2,-1.8!"]; C4 [label="C", pos="1.2,-0.5!"]; O1 [label="O", pos="-2.2,0!"]; O2 [label="O", pos="2.2,0!"];

// Nodes for the 4-chlorophenyl ring C5 [label="C", pos="0,1.5!"]; C6 [label="C", pos="-1.2,2.2!"]; C7 [label="C", pos="-1.2,3.5!"]; C8 [label="C", pos="0,4.2!"]; C9 [label="C", pos="1.2,3.5!"]; C10 [label="C", pos="1.2,2.2!"]; Cl1 [label="Cl", pos="0,5.7!", fontcolor="#34A853"];

// Edges for the pyrrole-2,5-dione ring N1 -- C1; C1 -- C2; C2 -- C3 [style=dashed]; // Represents the double bond C3 -- C4; C4 -- N1; C1 -- O1 [style=dashed]; // Represents the double bond C4 -- O2 [style=dashed]; // Represents the double bond

// Edges for the 4-chlorophenyl ring N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C8 -- Cl1; }

Figure 1: 2D representation of the molecular structure of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione.

Intermolecular Interactions and Crystal Packing

The crystal packing of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is stabilized by a network of weak intermolecular hydrogen bonds.[2] Specifically, C—H···O and C—H···Cl interactions are observed. Molecules form centrosymmetric dimers through C—H···O hydrogen bonds, creating rings with a graph-set motif of R₂²(8). These dimers are further linked into chains. Additionally, C—H···Cl hydrogen bonds contribute to the three-dimensional packing of the molecules in the crystal lattice.[2] The presence of the chlorine atom on the aromatic ring is noted to influence the crystal structure, promoting a short crystallographic axis.[2]

Figure 2: Logical flow of intermolecular interactions leading to the crystal packing.

Relevance in Drug Discovery and Development

The 1H-pyrrole-2,5-dione moiety is a recognized pharmacophore, and its derivatives have been explored for a range of biological activities. The maleimide ring, in particular, is a Michael acceptor and can covalently interact with nucleophilic residues, such as cysteine, in proteins. This reactivity has been exploited in the design of enzyme inhibitors and other therapeutic agents.[2]

While 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione itself has been investigated for antimicrobial properties, its primary role in drug development is often as a versatile starting material or scaffold for the synthesis of more complex bioactive molecules.[4] The N-substituted maleimide framework allows for systematic structural modifications to explore structure-activity relationships (SAR). For instance, derivatives of N-substituted maleimides have been studied as potential inhibitors of enzymes like topoisomerase II and acetylcholinesterase.[2] Furthermore, the broader class of pyrrole-2,5-dione derivatives has shown promise in the development of anti-inflammatory and anticancer agents.

The detailed understanding of the crystal structure of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, including its conformational preferences and intermolecular interactions, provides a solid foundation for computational modeling and rational drug design. This knowledge can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed examination of the synthesis, crystallization, and crystal structure of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. The elucidation of its molecular geometry and the intricate network of intermolecular hydrogen bonds that govern its crystal packing offers valuable insights for chemists and pharmacologists. As a readily accessible and modifiable scaffold, this compound holds significant potential for the development of novel therapeutic agents and advanced materials. The structural information presented herein serves as a critical resource for harnessing the full potential of this versatile molecule in future research and development endeavors.

References

-